N-Phenylanthracen-9-amine

Descripción general

Descripción

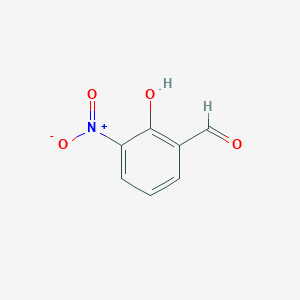

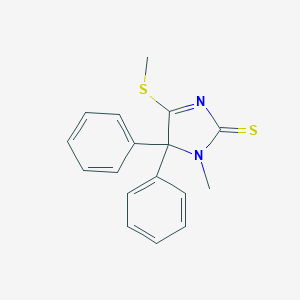

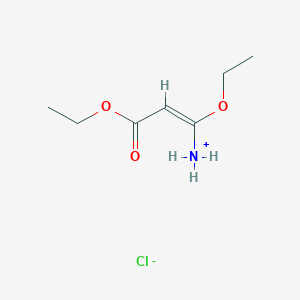

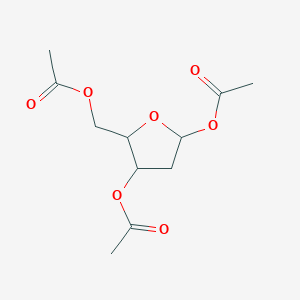

N-Phenylanthracen-9-amine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of anthracene where an amine group is attached to the phenyl ring at the 9th position. This structural modification imparts unique characteristics to the molecule, making it a valuable entity in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. For instance, an unexpected N-glycosidation reaction of anthracen-1-amine with glycals has been identified, leading to the synthesis of C1' N-linked analogues of natural product marmycin A . Additionally, the compound has been synthesized via the aza-Michael addition approach under microwave conditions, showcasing the efficiency of green synthesis methods . Furthermore, the Ullmann reaction, Suzuki coupling, and boric acidification have been employed to synthesize novel anthracene derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques. X-ray crystallography has been used to determine the structure of synthesized compounds . The study of molecular packing through Hirshfeld analysis has provided insights into the intermolecular interactions within the crystal lattice . Density functional theory (DFT) investigations have further contributed to understanding the electronic properties of these molecules .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. They have been used as promoters in palladium-catalyzed aerobic oxidative Sonogashira reactions , and as intermediates in the synthesis of N-acylated amino-9,10-anthraquinones using a novel acylation system . The introduction of N-phenyl substituents has been shown to affect the photochemical behavior of stilbene derivatives, leading to enhanced fluorescence and altered photoisomerization quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The fluorescence properties of these compounds have been investigated, revealing shifts in absorption and emission spectra . Their chemosensor activity with respect to hydrogen cations has also been reported, indicating their potential as effective pH sensors . The optical properties of a novel anthracene derivative synthesized from this compound have been characterized, showing its potential application in material science .

Aplicaciones Científicas De Investigación

Cyclometallation with Palladium(II) Compounds

The cyclometallation of anthracen-9-ylmethylene-phenyl-amine, a compound related to N-Phenylanthracen-9-amine, has been studied with palladium(II) compounds. This process leads to the formation of a new type of endocyclic six-membered cyclopalladated organic imine, which contains a metallated aromatic carbon atom (Albert, Bosque, Granell, & Tavera, 2000).

Fluorescent Chitosan Derivatives for Medical Applications

Research has focused on creating innovative chitosan derivatives for medical applications, involving the synthesis and characterization of chitosan-g-aminoanthracene derivatives. These derivatives have shown high antibacterial activity against gram-negative bacteria like Escherichia coli (Přichystalová et al., 2014).

Optoelectronic Properties of Anthracene Derivatives

The synthesis and study of novel anthracene derivatives like 9-[3,5-bis(4′-N,N-diphenyl)amine]-phenylanthracene have been conducted to explore their UV-Vis absorption and fluorescence properties. These derivatives show potential for applications in the field of optoelectronics (Gao Xi-cun, 2013).

Acetate Selective Polyamine Receptor

A new amine receptor using anthracene and nitrophenyl groups has been designed, capable of binding anions through hydrogen bonds selectively in polar solvents like DMSO without protonation of amine (Lee & Kang, 2011).

Facile Synthesis of Fluorescent α-amino Acid

Researchers have developed a genetically encodable fluorescent α-amino acid, 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish-blue light. This amino acid shows promise for broad applications in research, biotechnology, and pharmaceutical industries (Gupta, Garreffi, & Guo, 2020).

Reactions of Anthracene Cation Radicals

Studies have been conducted on the reactions of 9-substituted anthracene cation radicals with water or methanol, using an electron transfer stopped-flow method. This research provides insights into the reactivity and reaction mechanisms of these radicals (Matsui, Park, Otsuka, & Oyama, 2003).

Electroluminescent Properties of Anthracene Derivatives

A series of bis(10-phenylanthracen-9-yl) derivatives containing various heterocyclic moieties have been synthesized to explore their electroluminescent properties in multilayered devices. These materials exhibit efficient blue emission, making them suitable for optoelectronic applications (Kim et al., 2015).

Propiedades

IUPAC Name |

N-phenylanthracen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLMMFDPYSZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549130 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15424-38-1 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)